molecular formula C6H5N3O2S B13554224 4-Cyanopyridine-3-sulfonamide

4-Cyanopyridine-3-sulfonamide

Cat. No.: B13554224
M. Wt: 183.19 g/mol
InChI Key: HMWOKFJFWOEXQL-UHFFFAOYSA-N
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Description

4-Cyanopyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyanopyridine ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyridine-3-sulfonamide typically involves the reaction of 4-cyanopyridine with sulfonamide reagents. One common method is the nucleophilic substitution reaction where a sulfonamide group is introduced to the cyanopyridine ring under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanopyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-Cyanopyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit folate synthesis in bacteria .

Comparison with Similar Compounds

Uniqueness: 4-Cyanopyridine-3-sulfonamide is unique due to the presence of both the cyanopyridine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

4-cyanopyridine-3-sulfonamide

InChI

InChI=1S/C6H5N3O2S/c7-3-5-1-2-9-4-6(5)12(8,10)11/h1-2,4H,(H2,8,10,11)

InChI Key

HMWOKFJFWOEXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)S(=O)(=O)N

Origin of Product

United States

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